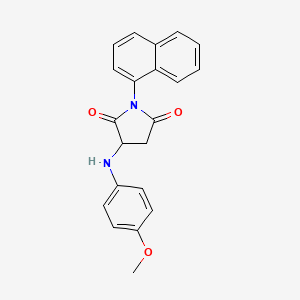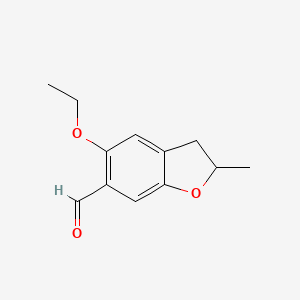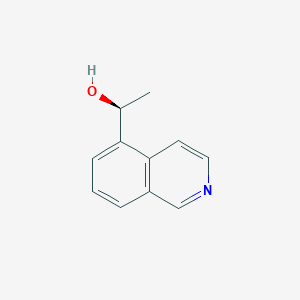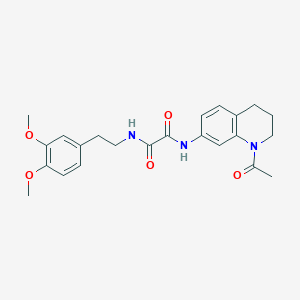
3-((4-Methoxyphenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Methoxyphenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as MNP and is known for its unique molecular structure and potential applications in various research areas. In
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including pyrrolidine-2,5-diones, play a crucial role in medicinal chemistry. The pyrrolidine scaffold is appreciated for its ability to explore pharmacophore space efficiently due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon known as “pseudorotation.” This versatility supports the design of bioactive molecules with target selectivity across various therapeutic areas. Pyrrolidine derivatives have been explored for their influence on biological activity by investigating structure-activity relationships (SARs) and the role of stereochemistry in drug design. Different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, emphasizing the importance of this scaffold in developing new therapeutic agents with diverse biological activities (Li Petri et al., 2021).
Formyl Peptide Receptor Modulators
Compounds featuring pyrrolidine-2,5-dione structures have been investigated for their potential as formyl peptide receptor (FPR) modulators. FPRs are crucial for mediating leukocyte activation during inflammation, and modulating these receptors can have significant anti-inflammatory effects. FPR modulators, including those based on the pyrrolidine-2,5-dione scaffold, show promise in treating conditions characterized by leukocyte-dominant inflammation, such as inflammatory lung diseases, sepsis, and wound healing. The development of these compounds highlights the therapeutic potential of pyrrolidine derivatives in addressing inflammatory disorders (Tsai et al., 2016).
Conjugated Polymers and Electronic Devices
Derivatives similar to 3-((4-Methoxyphenyl)amino)-1-(naphthalen-1-yl)pyrrolidine-2,5-dione have been used in the development of conjugated polymers for electronic devices. Polymers containing electron-deficient units like pyrrolidine-2,5-diones have shown potential in applications ranging from high-quality pigments to solar cells and fluorescence imaging. The unique optical and electrochemical properties of these polymers, derived from their structured conjugation and electron affinity, underscore the utility of pyrrolidine-based derivatives in advancing material science and technology (Deng et al., 2019).
Eigenschaften
IUPAC Name |
3-(4-methoxyanilino)-1-naphthalen-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-16-11-9-15(10-12-16)22-18-13-20(24)23(21(18)25)19-8-4-6-14-5-2-3-7-17(14)19/h2-12,18,22H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBDHKJQIWFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2769495.png)
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2769497.png)


![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2769501.png)
![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)
![1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2769508.png)


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide](/img/structure/B2769512.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)
![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)